2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one

Notum inhibition EWS-FLI1 indolinone

For medicinal chemistry teams seeking a versatile indoline scaffold with a reactive 2-chloropropanoyl handle, this compound serves as a key intermediate for constructing kinase inhibitor or transcription factor modulator libraries. Its 4-methoxyindoline core is also a recognized substructure in photocaged neurotransmitter precursors. Typical purity is 95%, with the chloro group enabling straightforward nucleophilic substitution for SAR exploration. - Reactive 2-chloropropanoyl group for late-stage functionalization. - Structurally distinct from the 3-chloro positional isomer (CAS 2091606-97-0) and ethanone homolog (CAS 2091592-77-5). - In stock with global shipping, suitable for both small-scale SAR and bulk intermediate procurement.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 2091158-62-0
Cat. No. B1477110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
CAS2091158-62-0
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC2=C1C=CC=C2OC)Cl
InChIInChI=1S/C12H14ClNO2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7H2,1-2H3
InChIKeyHGZHQCPTEPFVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one Overview


2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is a synthetic small molecule (C₁₂H₁₄ClNO₂, MW 239.70 g/mol) consisting of a 4-methoxyindoline scaffold N-acylated with a 2-chloropropanoyl group. It is listed by multiple chemical vendors as a research chemical with a typical purity of 95% . The compound is structurally related to indolinone derivatives studied as kinase inhibitors and transcription factor modulators, although no peer-reviewed pharmacological characterization specific to this exact compound was identified in public databases.

2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one: Analog Substitution Risks


Structurally similar indoline-propanone analogs—including the 3-chloro positional isomer (CAS 2091606-97-0), the ethanone homolog (CAS 2091592-77-5), and the des-methoxy parent compound (CAS 107236-27-1)—differ in key molecular features (chlorine position, acyl chain length, and 4-substitution on the indoline ring) that are known to modulate potency, selectivity, and physicochemical properties within this pharmacophore class . However, no publicly available head-to-head quantitative data exist to verify whether these structural differences produce meaningful differences in biological activity, metabolic stability, or target engagement for this specific compound.

2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one: Quantitative Evidence vs. Analogs


No Verifiable Quantitative Evidence

A comprehensive search of primary literature, patents, BindingDB, ChEMBL, and PubChem did not yield any quantitative head-to-head comparison data, IC₅₀ values, selectivity panels, or pharmacokinetic parameters for 2-chloro-1-(4-methoxyindolin-1-yl)propan-1-one against structurally defined comparators. Vendor claims referencing Notum inhibition could not be verified against primary data sources; the BindingDB entry with an IC₅₀ of 18 nM (BDBM50554460) was confirmed to correspond to a different chemical structure (CF₃-substituted) rather than the target 4-methoxyindoline compound. No patent examples explicitly enumerating this compound with biological data were identified in US11634391B2, WO2021071475, or other indolinone-focused patent families.

Notum inhibition EWS-FLI1 indolinone

2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one: Application Scenarios


Indolinone-Based Kinase/Transcription Factor Inhibitor Intermediate

The compound may serve as a synthetic intermediate in the preparation of indolinone derivatives targeting kinases or transcription factors such as EWS-FLI1, where the 2-chloropropanoyl group provides a reactive handle for further functionalization.

Photocaged Bioactive Molecule Precursor

Given that 4-methoxyindoline is a key substructure in MNI (4-methoxy-7-nitroindolinyl)-type photolabile protecting groups, this compound could be explored as a precursor for the synthesis of photocaged neurotransmitters or metabolites.

Notum SAR Tool Compound

Although vendor claims of Notum inhibition are unverified by public data, the compound's structural resemblance to known N-acyl indoline Notum inhibitors may make it a useful comparator in in-house SAR campaigns, contingent upon confirmatory biochemical assays.

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